molecular formula C16H15NO4 B5673264 2-{[(2-methylphenoxy)acetyl]amino}benzoic acid

2-{[(2-methylphenoxy)acetyl]amino}benzoic acid

Cat. No. B5673264
M. Wt: 285.29 g/mol
InChI Key: QJPNFHXHBRFPBS-UHFFFAOYSA-N
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Description

Synthesis Analysis

  • A study described the preparation of 2-{[(phenoxy or phenyl)acetyl]amino}benzoic acid derivatives, including those related to 2-{[(2-methylphenoxy)acetyl]amino}benzoic acid, in about 50% yield from corresponding acetyl chloride and anthranilic acid derivatives (Daidone et al., 1995).

Molecular Structure Analysis

  • The molecular structures and geometries of similar compounds have been optimized using various techniques such as B3LYP density functional theory method employing the 6-31G(d) basis set (Baul et al., 2009).

Chemical Reactions and Properties

  • The reactivity and potential applications of this compound were illustrated by studies on related benzoic acid derivatives, which have been used in the synthesis of various chemical compounds. For example, triorganotin(IV) derivatives of similar acids were synthesized and characterized (Baul et al., 2002).

Physical Properties Analysis

  • Studies on similar compounds have analyzed their physical properties using various spectroscopic techniques, such as NMR and IR spectroscopy. These methods can be used to determine the physical characteristics of 2-{[(2-methylphenoxy)acetyl]amino}benzoic acid (Chitrapriya et al., 2011).

Chemical Properties Analysis

  • The chemical properties of 2-{[(2-methylphenoxy)acetyl]amino}benzoic acid can be inferred from studies on similar compounds, which exhibit a range of reactivities and chemical behaviors. For instance, the meta-C–H functionalizations of benzoic acid derivatives provide insights into the chemical properties of such compounds (Li et al., 2016).

properties

IUPAC Name

2-[[2-(2-methylphenoxy)acetyl]amino]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO4/c1-11-6-2-5-9-14(11)21-10-15(18)17-13-8-4-3-7-12(13)16(19)20/h2-9H,10H2,1H3,(H,17,18)(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJPNFHXHBRFPBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCC(=O)NC2=CC=CC=C2C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[(2-Methylphenoxy)acetyl]amino}benzoic acid

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